molecular formula C23H26N2O4 B11139593 Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate

Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate

Cat. No.: B11139593
M. Wt: 394.5 g/mol
InChI Key: RCZRNABNLFAACC-XPGWFJOJSA-N
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Description

Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate is an organic compound with a complex structure

Preparation Methods

The synthesis of Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate involves multiple steps and specific reaction conditions. The preparation typically starts with the formation of the isoindole ring, followed by the introduction of the phenylacetamido group and the final esterification to form the methyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylacetamido group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate can be compared with similar compounds such as:

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Known for its use in organic synthesis and similar structural features.

    Cyclopropanecarboxylic acid derivatives: These compounds share some chemical properties and applications in the pharmaceutical industry.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

methyl (2S,3R)-3-methyl-2-[[(2S)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetyl]amino]pentanoate

InChI

InChI=1S/C23H26N2O4/c1-4-15(2)19(23(28)29-3)24-21(26)20(16-10-6-5-7-11-16)25-14-17-12-8-9-13-18(17)22(25)27/h5-13,15,19-20H,4,14H2,1-3H3,(H,24,26)/t15-,19+,20+/m1/s1

InChI Key

RCZRNABNLFAACC-XPGWFJOJSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)[C@H](C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)C(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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